Ethyl 3-(1H-indazol-6-YL)propanoate is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified under the category of indazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The structural framework of Ethyl 3-(1H-indazol-6-YL)propanoate features an ethyl ester linked to a propanoic acid moiety, with an indazole ring that contributes to its pharmacological profile.
Ethyl 3-(1H-indazol-6-YL)propanoate can be synthesized through various chemical reactions involving indazole derivatives and propanoic acid esters. The classification of this compound falls under organic compounds, specifically as an ester and heterocyclic compound due to the presence of the indazole ring. Its relevance in drug development is highlighted in patents that explore its use as a potential therapeutic agent, particularly as a receptor antagonist .
The synthesis of Ethyl 3-(1H-indazol-6-YL)propanoate typically involves a multi-step process. One common method includes the reaction of indazole derivatives with ethyl acrylate or related compounds under specific conditions to form the desired ester.
The molecular structure of Ethyl 3-(1H-indazol-6-YL)propanoate can be represented as follows:
This structure consists of an ethyl group attached to a propanoate moiety, with an indazole ring contributing to its unique chemical properties.
Ethyl 3-(1H-indazol-6-YL)propanoate can participate in various chemical reactions:
The mechanism of action for Ethyl 3-(1H-indazol-6-YL)propanoate is primarily linked to its interaction with specific biological targets, such as receptors involved in inflammatory pathways or kinases associated with cancer progression.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of Ethyl 3-(1H-indazol-6-YL)propanoate.
Ethyl 3-(1H-indazol-6-YL)propanoate has several scientific uses:
The core synthesis of ethyl 3-(1H-indazol-6-yl)propanoate relies on N-alkylation between 1H-indazol-6-yl derivatives and ethyl 3-bromopropanoate. This SN₂ reaction is critically influenced by the choice of base. Cesium carbonate (Cs₂CO₃) in 1,4-dioxane at 90°C achieves >90% yield by enhancing nucleophilicity of the indazole nitrogen and facilitating bromide displacement [2] [4]. Sodium hydride (NaH) in THF is equally effective for N1-alkylation, particularly for C3-substituted indazoles, due to ion-pair stabilization that directs selectivity toward the N1 position [8]. Alternative bases like K₂CO₃ in DMF yield suboptimal results (38–46% with significant N2 byproducts) owing to poor solubility and incomplete deprotonation [4].
Solvent polarity dictates reaction kinetics and regioselectivity. Non-polar solvents (toluene, chlorobenzene) impede ion dissociation, reducing yields to ≤56%. In contrast, 1,4-dioxane enhances Cs₂CO₃ solubility and stabilizes the cesium-indazole complex, enabling 96% yield at 90°C [4]. Elevated temperatures (>80°C) accelerate the reaction but necessitate controlled conditions to prevent ester hydrolysis. Prolonged room-temperature reactions in DMF cause reversibility in alkylation, increasing N2 byproduct formation [8].
Base | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
---|---|---|---|---|---|
Cs₂CO₃ | 1,4-Dioxane | 90 | 2 | 96 | >99:1 |
NaH | THF | 0→50 | 24 | 89 | >99:1 |
Cs₂CO₃ | DMF | RT | 16 | 44–60 | 1.2–1.4:1 |
K₂CO₃ | DMF | RT | 16 | 33–60 | 1.4–1.6:1 |
Microwave irradiation drastically reduces reaction times from hours to minutes. For example, esterification of 1H-indazol-6-yl propanoic acid precursors with ethanol employs N,N'-dicyclohexylcarbodiimide (DCC) catalysis under microwave conditions (130°C, 30 min), achieving 87–95% yield without racemization [7]. Concurrently, tandem N-alkylation-esterification of 6-haloindazoles with ethyl acrylate via Pd-catalyzed Heck coupling under microwave irradiation (150°C, 20 min) delivers the target propanoate ester in 85% yield, circumventing traditional stepwise routes [7].
Reaction | Conditions | Time | Yield (%) |
---|---|---|---|
Esterification | DCC, CH₂Cl₂, Δ, 12 h | 12 h | 70–78 |
Esterification | DCC, MW, 130°C | 30 min | 87–95 |
Heck Coupling/Esterification | Pd(OAc)₂, POPh₃, MW, 150°C | 20 min | 85 |
Regioselective N1-alkylation is achievable through in situ directing-group strategies. C3-ester-substituted indazoles (e.g., methyl 5-bromo-1H-indazole-3-carboxylate) form a cesium chelate complex with the C3-carbonyl oxygen and N2 nitrogen, steering ethyl 3-bromopropanoate exclusively to N1 (97% selectivity) [4]. DFT calculations confirm this chelation lowers the transition-state energy by 4.2 kcal/mol versus unsubstituted indazole [4]. Conversely, C7-nitro indazoles favor N2-alkylation (96% selectivity) due to electron withdrawal destabilizing N1 [8]. Palladium catalysis further improves selectivity in hindered systems: Pd₂(dba)₃/XPhos catalyzes C6-bromoindazole coupling with ethyl acrylate, affording the propanoate ester with 99% regiopurity [5].
C-Substituent | Electronic Effect | Preferred Site | Selectivity (%) |
---|---|---|---|
C3-CO₂Me | Chelation-directed | N1 | 97 |
C7-NO₂ | Strong electron-withdrawing | N2 | 96 |
C5-Br | Weak electron-withdrawing | N1 | 90 |
Parallel synthesis enables rapid diversification of ethyl 3-(1H-indazol-6-yl)propanoate analogs. A 40-member library was constructed using automated liquid handling by:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7